Cas no 72816-88-7 (6-Amino-1-benzyl-5-methylaminouracil)

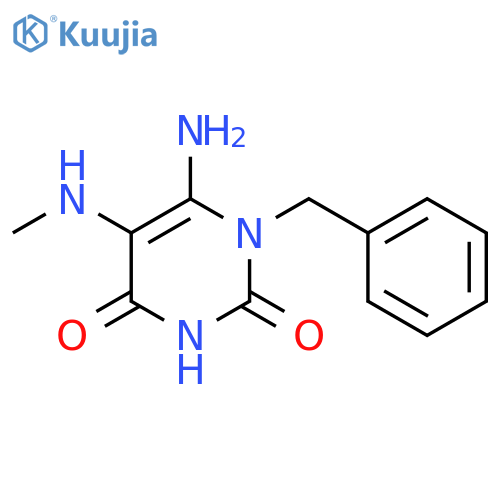

72816-88-7 structure

商品名:6-Amino-1-benzyl-5-methylaminouracil

6-Amino-1-benzyl-5-methylaminouracil 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-Pyrimidinedione,6-amino-5-(methylamino)-1-(phenylmethyl)-

- 6-Amino-1-benzyl-5-methylaminouracil

- 6-amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 6-amino-1-benzyl-5-(methylamino)uracil

- 6-amino-1-benzyl-5-methylamino-1h-pyrimidine-2,4-dione

- 6-amino-1-benzyl-5-N-methylaminouracil

- Analogue of 1a,12a

- CHEMBL1542208

- AKOS000115984

- 6-amino-1-benzyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione

- MLS000564217

- SCHEMBL6350010

- HMS2406N11

- 6-amino-1-benzyl-5-(methylamino)pyrimidine-2,4-quinone

- FT-0661599

- SMR000151677

- SB59615

- 6-Amino-1-benzyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

- DTXSID80352418

- 72816-88-7

- Z55848625

- I2Z

- 6-amino-5-(methylamino)-1-(phenylmethyl)pyrimidine-2,4-dione

- W-203652

- 6-azanyl-5-(methylamino)-1-(phenylmethyl)pyrimidine-2,4-dione

- cid_726225

- AB-323/13887120

- EN300-02890

- CS-0219035

- BDBM52313

- Q27212923

- 6-amino-1-benzyl-5-(methylamino)pyrimidine-2,4-dione

- HMRFBSJXLDMJAC-UHFFFAOYSA-N

- CHEBI:123234

- Oprea1_069072

- 6-Amino-1-benzyl-5-methylamino-1H-pyrimidine-2,4-dione, AldrichCPR

- G23012

- DB-350314

-

- インチ: InChI=1S/C12H14N4O2/c1-14-9-10(13)16(12(18)15-11(9)17)7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18)

- InChIKey: HMRFBSJXLDMJAC-UHFFFAOYSA-N

- ほほえんだ: CNC1=C(N(C(NC1=O)=O)CC2=CC=CC=C2)N

計算された属性

- せいみつぶんしりょう: 246.11200

- どういたいしつりょう: 246.11167570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 8

- トポロジー分子極性表面積: 87.5Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.34

- ゆうかいてん: 217-221°C

- 屈折率: 1.654

- PSA: 92.91000

- LogP: 0.86300

6-Amino-1-benzyl-5-methylaminouracil セキュリティ情報

- ちょぞうじょうけん:-20°C Freezer

6-Amino-1-benzyl-5-methylaminouracil 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-Amino-1-benzyl-5-methylaminouracil 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-214360-50mg |

6-Amino-1-benzyl-5-methylaminouracil, |

72816-88-7 | 50mg |

¥3234.00 | 2023-09-05 | ||

| TRC | A598750-500mg |

6-Amino-1-benzyl-5-methylaminouracil |

72816-88-7 | 500mg |

$ 184.00 | 2023-09-08 | ||

| Aaron | AR005FAY-250mg |

2,4(1H,3H)-Pyrimidinedione,6-amino-5-(methylamino)-1-(phenylmethyl)- |

72816-88-7 | 95% | 250mg |

$201.00 | 2025-01-23 | |

| Aaron | AR005FAY-500mg |

2,4(1H,3H)-Pyrimidinedione,6-amino-5-(methylamino)-1-(phenylmethyl)- |

72816-88-7 | 95% | 500mg |

$357.00 | 2025-01-23 | |

| Aaron | AR005FAY-50mg |

2,4(1H,3H)-Pyrimidinedione,6-amino-5-(methylamino)-1-(phenylmethyl)- |

72816-88-7 | 95% | 50mg |

$109.00 | 2025-01-23 | |

| A2B Chem LLC | AC52014-1g |

6-Amino-1-benzyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione |

72816-88-7 | 95% | 1g |

$6373.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289705-1g |

6-Amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

72816-88-7 | 97% | 1g |

¥8002.00 | 2024-07-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289705-250mg |

6-Amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

72816-88-7 | 97% | 250mg |

¥3194.00 | 2024-07-29 | |

| TRC | A598750-250mg |

6-Amino-1-benzyl-5-methylaminouracil |

72816-88-7 | 250mg |

$ 126.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289705-500mg |

6-Amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

72816-88-7 | 97% | 500mg |

¥5634.00 | 2024-07-29 |

6-Amino-1-benzyl-5-methylaminouracil 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

72816-88-7 (6-Amino-1-benzyl-5-methylaminouracil) 関連製品

- 72816-95-6(N-Phenylmethyl-7-methyluric Acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬